![molecular formula C18H18BrNO2 B337596 [4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B337596.png)
[4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone is a chemical compound with the molecular formula C18H18BrNO2 It is known for its unique structure, which includes a bromophenoxy group attached to a benzoyl-pyrrolidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone typically involves the reaction of 4-bromophenol with benzyl chloride to form 4-bromophenylmethyl ether. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
[4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The benzoyl-pyrrolidine core may also play a role in its biological effects by influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{4-[(4-Chlorophenoxy)methyl]benzoyl}pyrrolidine
- 1-{4-[(4-Fluorophenoxy)methyl]benzoyl}pyrrolidine
- 1-{4-[(4-Methylphenoxy)methyl]benzoyl}pyrrolidine
Uniqueness
[4-[(4-Bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H18BrNO2 |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
[4-[(4-bromophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H18BrNO2/c19-16-7-9-17(10-8-16)22-13-14-3-5-15(6-4-14)18(21)20-11-1-2-12-20/h3-10H,1-2,11-13H2 |
Clé InChI |
WJUKGHGXBAIBPG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


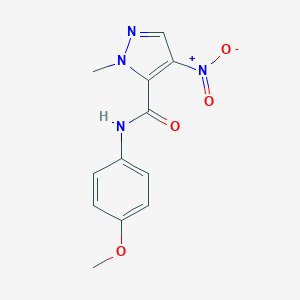
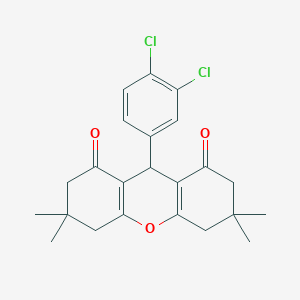
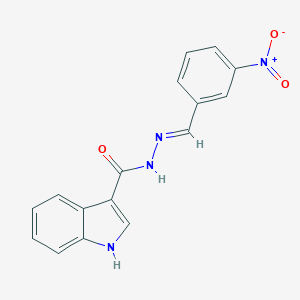
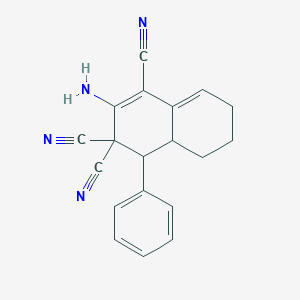
![2,3-dihydro-1H-indeno[5,4-b][1]benzothiophene](/img/structure/B337521.png)
![2-[2-(1-Cyclohexen-1-yl)vinyl]-1-benzothien-3-yl dimethylcarbamate](/img/structure/B337523.png)
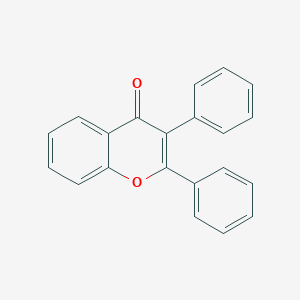
![2,2-dimethyl-3H-[1]benzothiolo[2,3-b]pyran-4-one](/img/structure/B337525.png)
![[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate](/img/structure/B337527.png)
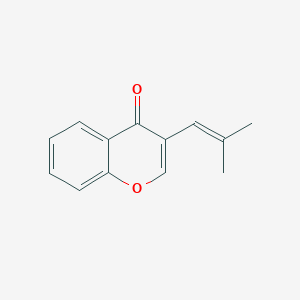
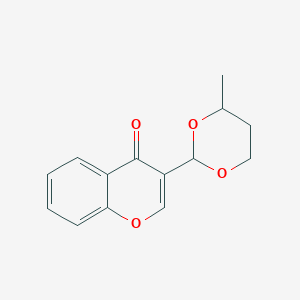
![Didibenzo[b,d]furan-4-ylmethanone](/img/structure/B337533.png)
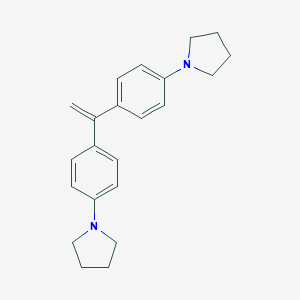
![3-[Bis[4-(diethylamino)phenyl]methyl]chromen-4-one](/img/structure/B337538.png)
